Lipophilicity Contrast: Core vs. N-Phenyl Analog
The lipophilicity of the unsubstituted core is substantially lower than that of its N-phenylcarboxamide derivative. The predicted ACD/LogP for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is −0.38 . In contrast, the N-phenyl analog (CAS 126537-91-5) exhibits a calculated logP of +3.13 [1]. This 3.51 log unit difference translates to a >3000-fold difference in octanol-water partition coefficient, fundamentally altering compound behavior in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -0.38 |
| Comparator Or Baseline | 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 126537-91-5): LogP = +3.13 |
| Quantified Difference | ΔLogP = 3.51 |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
The significantly lower logP of the unsubstituted core makes it a more hydrophilic starting point, offering greater flexibility in tuning ADME properties during lead optimization compared to more lipophilic pre-functionalized analogs.
- [1] ChemSrc. (2016). 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 126537-91-5) Physicochemical Properties. View Source
